N-(2-ethylphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that falls under the category of hydrazones. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2-ethylphenylhydrazine with 4-iodobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can be compared with other similar hydrazone compounds such as:
N-(2-ETHYLPHENYL)-2-IODOBENZAMIDE: This compound has a similar structure but differs in the position of the iodine atom.
N-(2-ETHYLPHENYL)-2-(6-IODO-4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE: This compound contains a quinazoline ring, which imparts different chemical properties.
N-(2-ETHYLPHENYL)-1-(HYDRAZINECARBONYL)FORMAMIDE: This compound lacks the iodine atom, resulting in different reactivity and applications.
These comparisons highlight the unique structural features and reactivity of N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H16IN3O2 |
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Molecular Weight |
421.23 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16IN3O2/c1-2-13-5-3-4-6-15(13)20-16(22)17(23)21-19-11-12-7-9-14(18)10-8-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
CVEGOBXSIYUKRT-YBFXNURJSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)I |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)I |
Origin of Product |
United States |
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